

2-(3,4-Difluorophenyl)piperidine;hydrochloride potential research applications

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Compound of Interest

Compound Name:	2-(3,4-Difluorophenyl)piperidine;hydrochloride
CAS No.:	1203682-32-9
Cat. No.:	B2501656

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2-(3,4-Difluorophenyl)piperidine Hydrochloride: Technical Monograph

A Strategic Scaffold for Monoamine Transporter Modulation and CNS Drug Discovery

Executive Summary

2-(3,4-Difluorophenyl)piperidine hydrochloride (2-3,4-DFPP·HCl) represents a specialized "privileged scaffold" in medicinal chemistry, specifically within the class of 2-arylpiperidines. Structurally analogous to the core pharmacophore of Methylphenidate (Ritalin) and Desoxypipradrol, this compound serves as a critical probe for investigating the Norepinephrine and Dopamine Transporters (NET/DAT).

The incorporation of a 3,4-difluoro substitution pattern on the phenyl ring is a deliberate bioisosteric modification designed to:

- **Block Metabolic Degradation:** Fluorine atoms at the 3 and 4 positions prevent oxidative hydroxylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), significantly extending in vivo half-life compared to the unsubstituted parent.
- **Modulate Lipophilicity:** The electron-withdrawing nature of fluorine alters the pKa of the piperidine nitrogen and increases the logP, enhancing blood-brain barrier (BBB) permeability.
- **Refine Binding Selectivity:** Electronic modulation of the aromatic ring influences stacking interactions within the transporter binding pockets.

This guide details the synthesis, pharmacological utility, and handling protocols for 2-(3,4-Difluorophenyl)piperidine HCl, intended for researchers in neuropsychopharmacology and forensic analysis.

Chemical Identity & Physicochemical Properties[1]

[2][3]

Property	Specification
IUPAC Name	2-(3,4-Difluorophenyl)piperidine hydrochloride
CAS Number	1241683-60-2 (R-isomer base); Generic HCl salts vary
Molecular Formula	C ₁₁ H ₁₃ F ₂ N[1] · HCl
Molecular Weight	233.69 g/mol (Salt); 197.23 g/mol (Free Base)
Solubility	Highly soluble in water, methanol, DMSO (>20 mg/mL); Insoluble in hexane/ether.
Appearance	White to off-white crystalline solid.
Hygroscopicity	Moderate; storage in desiccated environment recommended.
Chirality	Contains one stereocenter at C2. Typically synthesized as a racemate unless asymmetric hydrogenation is employed.

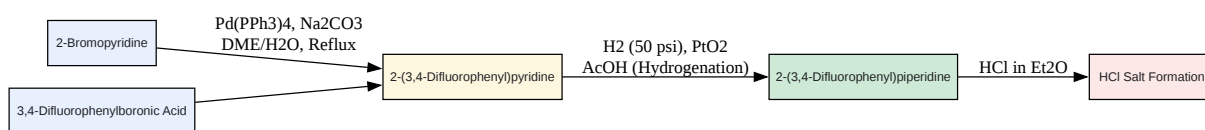
Structural Significance

The 2-arylpyridine core is a "privileged structure"—a molecular framework capable of providing ligands for diverse receptors. In this specific derivative, the hydrochloride salt is preferred for research due to its superior crystallinity and stability compared to the hygroscopic free base (an oil or low-melting solid).

Synthesis & Production Protocols

The most robust synthetic route utilizes a Suzuki-Miyaura Coupling followed by Heterogeneous Hydrogenation. This pathway avoids the use of unstable intermediates and allows for scalability.

Workflow Diagram (DOT)



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Figure 1: Two-step synthesis of 2-(3,4-Difluorophenyl)piperidine HCl.

Detailed Protocol

Step 1: Suzuki Coupling

- Reagents: Combine 2-bromopyridine (1.0 eq), 3,4-difluorophenylboronic acid (1.2 eq), and (5 mol%) in a reaction vessel.
- Solvent: Add a degassed mixture of 1,2-dimethoxyethane (DME) and 2M aqueous (2:1 ratio).
- Reaction: Reflux under nitrogen atmosphere for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1).

- Workup: Cool, extract with ethyl acetate, wash with brine, and dry over CaCl_2 . Purify via silica gel chromatography to yield 2-(3,4-difluorophenyl)pyridine.

Step 2: Hydrogenation (Reduction)

- Catalyst: Dissolve the pyridine intermediate in glacial acetic acid. Add Platinum Oxide (PtO₂, Adams' catalyst, 10 wt%).
- Condition: Hydrogenate in a Parr shaker at 50 psi pressure for 24 hours at room temperature.
 - Note: PtO₂ is preferred over Pd/C to prevent defluorination of the aromatic ring.
- Workup: Filter through Celite to remove catalyst. Concentrate the filtrate under reduced pressure.
- Basification: Neutralize residue with 10% NaOH to pH >12 and extract with dichloromethane (DCM) to obtain the free base.

Step 3: Salt Formation

- Dissolution: Dissolve the free base oil in minimal anhydrous diethyl ether.
- Precipitation: Dropwise add 2M HCl in ether at 0°C.
- Isolation: Filter the white precipitate, wash with cold ether, and dry under vacuum.

Pharmacological Applications[3][5][6][7][8][9] Monoamine Transporter Probe (NDRI)

2-(3,4-Difluorophenyl)piperidine acts as a reuptake inhibitor for dopamine (DAT) and norepinephrine (NET). It is often used in Structure-Activity Relationship (SAR) studies to map the binding pocket of these transporters.

- Mechanism: It blocks the reuptake of neurotransmitters into the presynaptic neuron, increasing extracellular concentrations.
- Comparison: Unlike Methylphenidate, which possesses an ester group at the 2-position, this compound lacks the ester, making it a "des-esterified" analog. This typically results in lower potency but higher stability. It serves as a baseline to test how ring substitutions (3,4-F2) affect affinity independent of the ester moiety.

Metabolic Stability & Bioisosterism

The 3,4-difluoro motif is a critical tool in drug design.

- Metabolic Blockade: The C-F bond is stronger than the C-H bond (116 kcal/mol vs 99 kcal/mol). Replacing hydrogens at metabolic "hotspots" (para and meta positions) prevents hydroxylation.
- Application: Researchers use this compound to validate whether a drug candidate's rapid clearance is due to ring oxidation. If the difluoro analog shows significantly longer half-life in microsome stability assays, the hypothesis is confirmed.

Forensic & Analytical Standard

With the rise of "Designer Drugs" and New Psychoactive Substances (NPS), derivatives of methylphenidate (like 3,4-dichloromethylphenidate) have appeared on the market.^[2]

- Metabolite Marker: 2-(3,4-Difluorophenyl)piperidine is a potential hydrolytic metabolite of 3,4-difluoromethylphenidate.
- Reference Standard: Forensic labs require this hydrochloride salt to calibrate GC-MS and LC-MS/MS instruments for detecting consumption of fluorinated phenidates.

Experimental Protocols: In Vitro Assays

Microsomal Stability Assay

Objective: To quantify the metabolic resistance conferred by the fluorine substitution.

- Preparation: Prepare a 10 mM stock of the compound in DMSO.

- Incubation: Dilute to 1 μM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).
- Initiation: Add NADPH-generating system (1 mM NADP⁺, 5 mM G6P, 1 U/mL G6PDH). Incubate at 37°C.
- Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with ice-cold acetonitrile containing an internal standard.
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
- Calculation: Plot $\ln(\text{concentration})$ vs. time to determine intrinsic clearance ().

Solubility & Lipophilicity (LogD)

Objective: Determine BBB permeability potential.

- Method: Shake-flask method using Octanol/PBS (pH 7.4).
- Expectation: The 3,4-difluoro analog should exhibit a higher LogD than the unsubstituted 2-phenylpiperidine due to the lipophilicity of fluorine ().

Safety & Handling

Signal Word: WARNING

- Hazard Statements:
 - H302: Harmful if swallowed (CNS stimulant potential).
 - H315: Causes skin irritation.[3][4][5]
 - H319: Causes serious eye irritation.[3][4][6]
- Personal Protective Equipment (PPE):

- Nitrile gloves (0.11 mm minimum thickness).
- Safety goggles with side shields.
- Use within a fume hood to avoid inhalation of dust.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The hydrochloride salt is hygroscopic; reseal containers immediately after use.

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